![molecular formula C25H31NO B14501859 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one CAS No. 63645-06-7](/img/structure/B14501859.png)
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one typically involves the formation of the bicyclic core through nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of bases and solvents such as ethanol, with reaction times varying from a few hours to several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one has several scientific research applications:
Wirkmechanismus
The mechanism by which 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant pharmacological potential.
1-Azabicyclo[2.2.2]octane: Known for its use in the synthesis of various pharmaceuticals.
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one: A structurally similar compound with different functional groups, affecting its reactivity and applications.
Uniqueness
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one is unique due to its combination of a bicyclic nitrogen-containing core with diphenyl substituents. This structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
63645-06-7 |
|---|---|
Molekularformel |
C25H31NO |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
6-(2-azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C25H31NO/c1-2-24(27)25(21-9-5-3-6-10-21,22-11-7-4-8-12-22)17-18-26-19-20-13-15-23(26)16-14-20/h3-12,20,23H,2,13-19H2,1H3 |
InChI-Schlüssel |
FPOPBTWACOJBIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CCN1CC2CCC1CC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


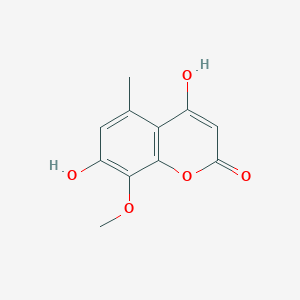
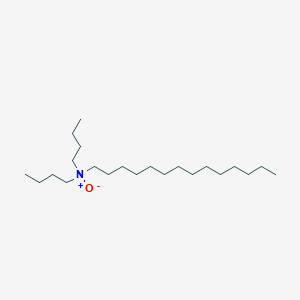
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)


methanone](/img/structure/B14501827.png)
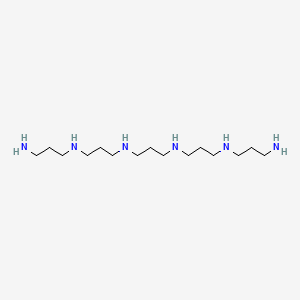
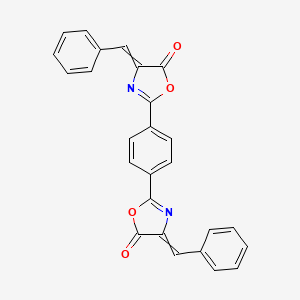
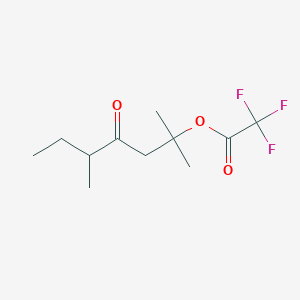
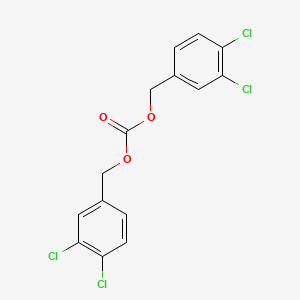
![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)

![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
